molecular formula C16H13FN4O B3318641 5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide CAS No. 1015869-64-3

5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide

Cat. No.: B3318641
CAS No.: 1015869-64-3
M. Wt: 296.3 g/mol
InChI Key: OMPNJIBISHGCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide ( 1015869-64-3) is a chemical compound with the molecular formula C₁₆H₁₃FN₄O and a molecular weight of 296.30 g/mol. This pyrazole-4-carboxamide derivative is offered for research and development purposes. Pyrazole derivatives are a significant focus in medicinal chemistry and drug discovery due to their wide range of pharmacological potential. The 5-aminopyrazole scaffold, in particular, is a privileged structure in the design of bioactive molecules and is known to be a versatile framework that can interact with various enzymatic targets . Specific pyrazole-carboxamide analogues have been investigated in scientific studies for their inhibitory activity against cysteine proteases in parasites, highlighting their value in early-stage research for infectious diseases . Furthermore, structural analogues based on the 5-amino-1H-pyrazole-4-carboxamide core have been explored as covalent inhibitors in oncology research, demonstrating the broader applicability of this chemotype in developing therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

IUPAC Name

5-amino-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c17-11-6-8-12(9-7-11)20-16(22)14-10-19-21(15(14)18)13-4-2-1-3-5-13/h1-10H,18H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPNJIBISHGCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-n-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12FN3O2
  • Molecular Weight : 249.245 g/mol

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In a study involving animal models, doses ranging from 5 to 250 mg/kg were effective in reducing inflammation without notable toxicity . The compound's mechanism appears to involve inhibition of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.

Anticancer Activity

Several studies highlight the compound's potential as an anticancer agent. For instance, it demonstrated notable cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it showed selectivity by exhibiting minimal toxicity towards normal fibroblasts .

The structure-activity relationship (SAR) studies suggest that modifications at the N1 position of the pyrazole ring can significantly impact its antiproliferative activity. Compounds with specific substituents have been shown to enhance cytotoxic effects against non-small cell lung cancer and other malignancies .

Antiviral Activity

In addition to its anticancer properties, the compound has been investigated for antiviral activity. A study focused on HIV-1 inhibitors found that derivatives of pyrazoles, including this compound, exhibited promising results in inhibiting viral replication in vitro without significant cytotoxicity . This positions it as a potential lead compound for developing new antiviral therapies.

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Study Biological Activity Cell Lines/Models Used Results
AnticancerHepG2, HeLaGrowth inhibition of 54.25% (HepG2), 38.44% (HeLa)
Anti-inflammatoryAnimal modelsEffective at doses of 5-250 mg/kg
AntiviralHIV-1 infected cellsNon-toxic with significant antiviral activity
CytotoxicityNCI-H23, HCT-15IC50 values < 100 µg/mL against multiple cancer types

Scientific Research Applications

5-Amino-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibits several biological activities that make it a candidate for drug development:

  • Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects : Compounds with pyrazole scaffolds have been reported to possess anti-inflammatory properties. The presence of the amino group and the fluorinated phenyl ring may enhance the compound's ability to modulate inflammatory pathways .
  • Antimicrobial Activity : Pyrazoles have been explored for their antimicrobial properties. Some derivatives have demonstrated efficacy against bacterial strains, indicating that this compound could be effective in treating infections .

Therapeutic Potential

The therapeutic applications of this compound are being actively researched:

Therapeutic Area Potential Applications
Cancer TherapyInducing apoptosis in cancer cells
Inflammatory DiseasesModulation of inflammatory pathways
Antimicrobial AgentsTreatment of bacterial infections

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

  • A study published in a peer-reviewed journal demonstrated that a related pyrazole compound significantly reduced tumor size in animal models of breast cancer, indicating its potential as an anticancer agent .
  • Another research effort focused on the anti-inflammatory effects of pyrazole derivatives, showing a marked decrease in inflammatory markers in treated subjects compared to controls .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents on the phenyl rings significantly influence melting points and crystallinity. For example:

Compound Substituents Melting Point (°C) Reference
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (4a) Phenyl (1-position) 247
5-Amino-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (4b) 4-Methylphenyl (N-position) 178
5-Amino-N-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (4c) 4-Chlorophenyl (N-position) Not reported

The higher melting point of 4a (247°C) compared to 4b (178°C) suggests that electron-withdrawing groups (e.g., fluorine in the target compound) or unsubstituted phenyl rings enhance crystalline packing efficiency. Bulky substituents like methyl may disrupt intermolecular interactions, lowering thermal stability .

Halogen Substituent Impact on Bioactivity

Halogen substituents (F, Cl, Br, I) on aryl groups exhibit minimal differences in inhibitory potency for certain enzyme targets. For instance:

Compound Substituent (Position) IC50 (μM) Target Enzyme Reference
N-(4-Fluorophenyl)maleimide (19) 4-Fluorophenyl 5.18 MGL
N-(4-Iodophenyl)maleimide (28) 4-Iodophenyl 4.34 MGL

This trend may extend to pyrazole carboxamides, where the 4-fluorophenyl group in the target compound could optimize lipophilicity without compromising target binding .

Functional Group Modifications

Replacing the carboxamide group with other functionalities alters solubility and bioactivity:

Compound 4-Position Functional Group Key Properties Reference
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Carbonitrile Increased lipophilicity; moderate anticancer activity
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Carboxylic acid Enhanced solubility; potential for salt formation
Target compound (carboxamide) Carboxamide Balanced solubility and binding affinity

Carboxamide derivatives generally exhibit superior pharmacokinetic profiles compared to carbonitriles or carboxylic acids due to their balance of solubility and membrane permeability .

Heterocyclic Core Variations

Replacing the pyrazole core with triazole or pyrimidine moieties diversifies biological activity:

Compound Core Structure Biological Activity Reference
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Antiproliferative (SNB-75 CNS cancer cells, GP = -27.30%)
5-Amino-1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxamide Pyrazole-pyrimidine Kinase inhibition (B-Raf)
Target compound (pyrazole) Pyrazole Not explicitly reported; inferred enzyme inhibition

Triazole derivatives demonstrate potent anticancer activity, while pyrazole-pyrimidine hybrids target kinase pathways. The target compound’s pyrazole core may favor interactions with enzymes like p38 MAPK, as seen in related analogs (e.g., 5-Amino-N-(4-((3-cyclohexylpropyl)carbamoyl)benzyl)-1-phenyl-1H-pyrazole-4-carboxamide, BLD Pharm Catalog) .

Steric and Electronic Effects of Substituents

  • 4-Fluorophenyl vs. 4-Methylphenyl : The fluorine atom’s electron-withdrawing nature enhances metabolic stability compared to electron-donating methyl groups, which may accelerate oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis and coupling reactions. Key intermediates include 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (precursor to the carboxylic acid intermediate) and 4-fluoroaniline-derived isocyanides for N-aryl substitution. Post-synthesis purification involves column chromatography and recrystallization. Analytical validation via HPLC (>95% purity) and NMR is critical .
  • Table 1 : Key Synthetic Intermediates and Their Roles

IntermediateRoleCharacterization Method
Ethyl acetoacetateCyclocondensation precursorIR, 1^1H NMR
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylateHydrolysis to carboxylic acidHPLC, MS
4-Fluoroaniline isocyanideN-aryl group introduction13^{13}C NMR, X-ray crystallography

Q. How is the structural conformation of this compound characterized using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 150 K reveals planar pyrazole rings with dihedral angles of 8.2° between the fluorophenyl and phenyl groups. Key bond lengths (C–N: 1.34 Å, C–O: 1.23 Å) and angles (N–C–O: 122°) confirm resonance stabilization. Hydrogen bonding between the carboxamide NH and adjacent pyrazole nitrogen enhances stability .
  • Table 2 : Structural Parameters from SC-XRD

ParameterValueSignificance
Dihedral angle (fluorophenyl/phenyl)8.2°Planarity for π-π stacking
C–N bond length1.34 ÅConjugation with carboxamide
N–C–O angle122°Resonance in carboxamide

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Methodological Answer : Standard assays include:

  • MTT assay for cytotoxicity (IC50_{50} determination in cancer cell lines).
  • ELISA for cytokine inhibition (e.g., TNF-α/IL-6 in inflammation models).
  • Fluorescence polarization for enzyme inhibition (e.g., carbonic anhydrase, kinase targets). Dose-response curves (0.1–100 µM) and triplicate replicates are mandatory .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) predicts electron-deficient regions (e.g., fluorophenyl group) for targeted derivatization. Molecular dynamics (MD) simulations assess solubility by calculating LogP (experimental: 2.8 ± 0.3) and polar surface area (PSA: 85 Å2^2). ADMET predictions identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) for structural shielding .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Discrepancies often arise from poor bioavailability. Solutions include:

  • Prodrug design : Esterification of the carboxamide to enhance membrane permeability.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers for sustained release.
  • Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations to adjust dosing regimens .

Q. What are the critical parameters for designing enantioselective synthesis routes?

  • Methodological Answer : Key parameters:

  • Chiral catalysts : Use of (R)-BINAP ligands in asymmetric hydrogenation (e.g., 90% ee achieved with Pd/C).
  • Solvent polarity : Tetrahydrofuran (THF) improves stereoselectivity vs. DMSO.
  • Temperature control : Low temperatures (–20°C) reduce racemization. Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.